Application Summary: NU1085 is a potent poly(ADP-ribose) polymerase (PARP) inhibitor . PARP inhibitors have been developed to potentiate the cytotoxicity of ionizing radiation and anticancer drugs . They have been the most significant addition to the treatment of ovarian cancer since the introduction of platinum therapy in the 1970s .
Results or Outcomes: At a nontoxic concentration (0.4 μm), the PARP-1 inhibitors potentiated TM-induced growth inhibition 1.0–5.3-fold and TP-induced inhibition from 1.0–2.1-fold . Concentrations of the PARP-1 inhibitors that alone inhibited cell growth by 50% ranged from 8 to 94 μm .
Application Summary: “2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide” is used as a reagent in the acylation of phenols and amines . It is also used for fluorometric determination of oxidative enzymes .
Application Summary: Bisphenols, a group of chemicals to which “2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide” belongs, are widely used in the production of plastic items . They are identified as key pollutants, which can leach into soil and water bodies, and could enter the food chain . Several studies reported them to be quite harmful chemicals at different concentrations, leading to disruption of neuro-endocrine systems, reproductive systems and more . Biodegradation is an environmentally friendly technique, where bisphenols are metabolized and biotransformed into less toxic intermediates and non-toxic end products .
Methods of Application: BPA degrading bacterial strains are isolated using enrichment techniques in MSM medium containing BPA as a sole source of carbon and energy .
2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide is a chemical compound characterized by its unique structure, which includes a benzimidazole core substituted with a hydroxyphenyl group and a carboxamide functional group. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases .
Lumefantrine exhibits its antimalarial activity through a complex mechanism that is not fully elucidated []. However, it is believed to interfere with the parasite's heme crystallization process within the food vacuole [, ]. Heme is a vital molecule for the malaria parasite's survival and development. By disrupting heme crystallization, Lumefantrine leads to the accumulation of toxic heme precursors, ultimately killing the parasite [].
These reactions enable the synthesis of novel derivatives with potentially enhanced biological activities .
Research indicates that 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide exhibits significant biological activities:
Several synthetic routes have been explored for the preparation of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide:
The compound's unique properties suggest several applications:
Interaction studies have demonstrated that 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide can enhance the efficacy of other drugs. For example, it has been shown to increase the cytotoxicity of temozolomide and topotecan against cancer cells, indicating that it may interact synergistically with these agents . Additionally, its interactions with various biological targets, such as enzymes involved in cancer progression, warrant further investigation.
Several compounds share structural similarities with 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
2-(2-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide | Similar benzimidazole core | Different hydroxy substitution position |
Benzimidazole | Basic structure without additional functional groups | Lacks specific biological activity |
1H-benzimidazole-5-carboxylic acid | Carboxylic acid instead of carboxamide | Different functional group affects solubility |
2-(Phenyl)-1H-benzimidazole | Phenyl substitution instead of hydroxyphenyl | Variations in biological activity |
The distinct substitution pattern of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide contributes to its unique biological activities and potential therapeutic applications compared to these similar compounds .